Cyclohexylhydrazine dihydrochloride

Vue d'ensemble

Description

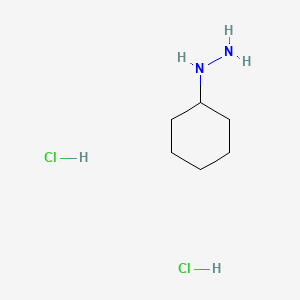

Cyclohexylhydrazine dihydrochloride is a chemical compound with the molecular formula C₆H₁₆Cl₂N₂. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a cyclohexyl group. This compound is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cyclohexylhydrazine dihydrochloride can be synthesized through the reaction of cyclohexylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically proceeds as follows:

- Cyclohexylamine is reacted with hydrazine hydrate.

- Hydrochloric acid is added to the reaction mixture to form the dihydrochloride salt.

- The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Condensation Reactions

Cyclohexylhydrazine dihydrochloride reacts with carbonyl compounds (e.g., aldehydes, ketones) to form hydrazones. For example, condensation with benzaldehyde produces benzylidenecyclohexylhydrazone (m.p. 183°C) :

This reaction is pivotal in synthesizing Schiff bases for coordination chemistry and bioactive molecules .

Cyclization Reactions

Under acidic conditions, this compound undergoes cyclization to form pyrazolidine derivatives . For instance, reaction with β-ketoesters yields 5-membered heterocycles:

These products serve as intermediates in drug discovery, particularly for antimicrobial agents .

Oxidation Reactions

Oxidation with iodine or hydrogen peroxide converts this compound into cyclohexyl diazenium diions (), which are reactive intermediates in azo coupling reactions:

These species are utilized in dye synthesis and polymer chemistry .

Nucleophilic Substitution

The compound acts as a nucleophile in SN₂ reactions. For example, it displaces chloride in alkyl halides to form N-alkylcyclohexylhydrazines :

This reactivity is leveraged in synthesizing hydrazine-based ligands and agrochemicals .

Deprotection Reactions

This compound is regenerated from protected derivatives like di-tert-butyl 1-cyclohexylhydrazine-1,2-dicarboxylate via acid hydrolysis :

This method ensures high purity and scalability for industrial applications .

Applications De Recherche Scientifique

Pharmaceutical Applications

Cyclohexylhydrazine dihydrochloride is primarily utilized in medicinal chemistry. Its derivatives have been investigated for their potential therapeutic effects, particularly in the development of anti-cancer agents and as intermediates in the synthesis of various pharmaceuticals.

Case Study: Anticancer Activity

A study highlighted the synthesis of cyclohexylhydrazine derivatives that exhibit significant cytotoxicity against cancer cell lines. The compounds were evaluated for their ability to inhibit tumor growth in vitro and in vivo, showing promising results that warrant further investigation into their mechanisms of action and efficacy .

Materials Science

The compound is also explored for its role in materials science, particularly in the synthesis of polymers and resins. Cyclohexylhydrazine derivatives can act as curing agents or hardeners in epoxy formulations.

In agriculture, this compound has been studied for its potential use as a pesticide or herbicide. Its derivatives can exhibit fungicidal and insecticidal properties, making them valuable in crop protection.

Case Study: Insecticidal Activity

Research conducted on various cyclohexylhydrazine derivatives demonstrated effective insecticidal activity against common agricultural pests. The study involved field trials where treated crops showed a significant reduction in pest populations compared to untreated controls .

Chemical Synthesis

This compound serves as an important reagent in organic synthesis. It is used to synthesize azo dyes, which are widely applied in textiles and coatings.

Synthesis Methodology

The synthesis of azo dyes using cyclohexylhydrazine involves coupling reactions with diazonium salts, leading to vibrant colorants suitable for various applications. The efficiency of this process can be influenced by factors such as pH and temperature during the reaction .

Industrial Applications

The compound finds utility in the production of rubber softeners and plasticizers, contributing to enhanced flexibility and durability of materials.

Data Table: Industrial Uses

| Application | Description |

|---|---|

| Rubber Softener | Improves elasticity |

| Plasticizer | Enhances flexibility |

| Coatings | Provides durability |

Mécanisme D'action

The mechanism of action of cyclohexylhydrazine dihydrochloride involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes by forming stable complexes with the active sites. This interaction can lead to the inhibition of enzyme activity, which is useful in the study of enzyme kinetics and the development of enzyme inhibitors .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylhydrazine: Similar in structure but with a phenyl group instead of a cyclohexyl group.

tert-Butylhydrazine hydrochloride: Contains a tert-butyl group instead of a cyclohexyl group.

4-Methoxyphenylhydrazine hydrochloride: Contains a methoxyphenyl group instead of a cyclohexyl group.

Uniqueness

Cyclohexylhydrazine dihydrochloride is unique due to its cyclohexyl group, which imparts different steric and electronic properties compared to other hydrazine derivatives. This uniqueness makes it valuable in specific chemical reactions and applications where the cyclohexyl group provides distinct advantages .

Activité Biologique

Cyclohexylhydrazine dihydrochloride is a compound of interest in various biological and pharmaceutical research contexts. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and case studies that illustrate its potential applications.

This compound is derived from cyclohexylamine and is characterized by its hydrazine functional group. The synthesis typically involves the reaction of cyclohexylamine with chloramine, resulting in cyclohexylhydrazine, which can then be converted to its dihydrochloride form. The melting point of this compound is reported to be between 107-110 °C .

2.1 Anticancer Properties

Recent studies have highlighted the potential anticancer properties of derivatives of cyclohexylhydrazine. For instance, compounds synthesized from this scaffold have shown potent antiproliferative activities against various human cancer cell lines, including HepG-2 (liver cancer), PC3 (prostate cancer), and MCF-7 (breast cancer) cells. One study reported that a specific derivative reduced NFκB P65 levels significantly in HepG-2 cells, indicating its role in modulating inflammatory pathways associated with cancer progression .

The mechanism underlying the anticancer activity of cyclohexylhydrazine derivatives appears to involve the induction of apoptosis and cell cycle arrest. For example, one compound was shown to increase caspase-8 levels eightfold while decreasing TNF-α and VEGF levels, suggesting a dual role in promoting apoptosis and inhibiting angiogenesis .

3.1 Inhibition of Enzymatic Pathways

This compound has also been studied for its ability to inhibit inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme critical for nucleotide synthesis in lymphocytes. Inhibiting IMPDH can selectively suppress immune responses, making this compound a candidate for immunosuppressive therapies .

3.2 Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of cyclohexylhydrazine derivatives has revealed that modifications at specific positions can enhance biological activity. For instance, variations in substituents on the hydrazine core have been shown to affect receptor binding affinities and selectivities, particularly concerning cannabinoid receptors .

4.1 Antiproliferative Activity Assessment

A series of cyclohexylhydrazine derivatives were evaluated for their antiproliferative effects against various cancer cell lines. The results indicated that certain modifications led to enhanced potency compared to standard treatments like thalidomide:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound XIVc | HepG-2 | 2.03 ± 0.11 |

| Compound XIVc | PC3 | 2.51 ± 0.20 |

| Compound XIVc | MCF-7 | 0.82 ± 0.02 |

| Thalidomide | HepG-2 | 11.26 ± 0.54 |

| Thalidomide | PC3 | 14.58 ± 0.57 |

| Thalidomide | MCF-7 | 16.87 ± 0.70 |

This table illustrates the significant improvements in efficacy with certain derivatives compared to thalidomide, a well-known anticancer agent .

4.2 Mechanistic Insights

Additional studies have focused on the mechanistic insights into how these compounds exert their effects at the cellular level, particularly through pathways involving apoptosis and inflammation modulation.

Propriétés

IUPAC Name |

cyclohexylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c7-8-6-4-2-1-3-5-6;;/h6,8H,1-5,7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASMNUIVJWKRRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.